7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
Description
7-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core substituted at positions 2 and 4 with trifluoromethyl (-CF₃) groups and at position 7 with a 3,5-dimethylpyrazolyl moiety. The 1,8-naphthyridine scaffold is renowned for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the pyrazolyl substituent may contribute to binding specificity via hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N4/c1-7-5-8(2)25(24-7)12-4-3-9-10(14(16,17)18)6-11(15(19,20)21)22-13(9)23-12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFAVXAYQAWVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142881 | |
| Record name | 7-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-05-4 | |
| Record name | 7-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321998-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multi-step organic reactions. The naphthyridine core can be constructed via a series of condensation reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques might be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrazole and naphthyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that compounds similar to 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .
Antimicrobial Properties : The compound has also been tested for its antimicrobial activity against various pathogens. Its trifluoromethyl groups enhance lipophilicity, potentially increasing membrane permeability and thus enhancing efficacy against bacterial and fungal strains .
Materials Science Applications
Fluorescent Probes : The unique electronic properties of this compound make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows for real-time monitoring of biological processes at the cellular level .
Polymer Additives : The compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to enhance resistance to thermal degradation .
Agricultural Applications
Pesticidal Activity : Preliminary studies suggest that this compound may possess pesticidal properties. Its effectiveness against certain pests could be attributed to its ability to disrupt metabolic pathways in insects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study | Evaluated the cytotoxic effects on breast cancer cell lines | Showed significant reduction in cell viability at low concentrations |
| Antimicrobial Efficacy Assessment | Tested against common bacterial strains | Inhibited growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL |
| Fluorescent Imaging Application | Used as a probe in live-cell imaging | Successfully tracked cellular processes with minimal toxicity |
Mechanism of Action
The mechanism of action of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Role of Trifluoromethyl Groups
The trifluoromethyl groups in the target compound confer higher lipophilicity (predicted logP ≈ 3.5) compared to morpholino- or methyl-substituted analogues (logP ≈ 2.0–2.5). This enhances blood-brain barrier penetration but may reduce aqueous solubility. In contrast, morpholino derivatives exhibit improved solubility due to their polar amine moiety, making them preferable for intravenous formulations .
Pyrazolyl Substituent Effects
For example, in kinase inhibition assays, dimethylpyrazolyl derivatives show 2–3-fold higher IC₅₀ values against off-target kinases compared to mono-methylated variants .
Table 1: Structural and Property Comparison of Selected 1,8-Naphthyridine Derivatives
Biological Activity
The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a novel derivative that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activities, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with various trifluoromethylated naphthyridine derivatives. The methodology often employs techniques such as microwave-assisted synthesis and solvent-free reactions to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that derivatives with a similar structure exhibit potent antimicrobial properties against various drug-resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
- Spleen Tyrosine Kinase (Syk) Inhibition : The compound has been identified as an inhibitor of Syk, a non-receptor tyrosine kinase involved in immune responses. Inhibition of Syk has implications for treatments targeting inflammatory diseases and certain cancers .
- Antioxidant and Anti-inflammatory Properties : Molecular docking studies suggest that compounds in this class possess significant antioxidant and anti-inflammatory activities, which may contribute to their therapeutic potential in various conditions .
Antimicrobial Studies
A study reported that pyrazole derivatives with trifluoromethyl substitutions demonstrated minimum inhibitory concentration (MIC) values as low as 2 µg/mL against resistant bacterial strains. These compounds were effective in eradicating biofilms formed by bacteria, showcasing their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 2 | MRSA |
| Similar Derivative A | 1 | E. coli |
| Similar Derivative B | 0.5 | Pseudomonas aeruginosa |
Syk Inhibition Studies
In vitro studies have shown that compounds similar to this compound effectively inhibit Syk activity. This inhibition leads to reduced activation of immune cells such as mast cells and macrophages, which is beneficial in managing conditions like rheumatoid arthritis and asthma .
Antioxidant and Anti-inflammatory Properties
Molecular docking analyses revealed that the compound interacts favorably with key targets involved in oxidative stress and inflammation pathways. The compound's ability to scavenge free radicals and inhibit pro-inflammatory cytokines positions it as a candidate for further research in chronic inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving a Syk inhibitor demonstrated significant improvement in symptoms of allergic rhinitis when administered intranasally. The results indicated a statistically significant decrease in PGD2 levels—a key mediator in allergic responses—demonstrating the potential clinical application of Syk inhibitors derived from pyrazole structures .
- Case Study 2 : In laboratory settings, the antimicrobial efficacy of trifluoromethyl-substituted pyrazoles was tested against biofilm-forming bacteria. Compounds showed a remarkable ability to disrupt biofilm integrity and reduce bacterial viability significantly within short exposure times .
Q & A
Basic: What are the standard synthetic routes for preparing 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine?
The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization of the naphthyridine core. A common approach is:
- Step 1 : Formation of the 1,8-naphthyridine backbone via cyclization of substituted pyridine precursors under acidic conditions (e.g., polyphosphoric acid (PPA) at 90°C) .
- Step 2 : Introduction of trifluoromethyl groups via nucleophilic substitution or radical reactions.
- Step 3 : Coupling with 3,5-dimethylpyrazole using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Yields range from 70–87% depending on reaction optimization .
Table 1 : Key reaction conditions and yields from selected studies
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | PPA, 90°C, 20 h | 87 | |
| Pyrazole coupling | Pd(PPh₃)₄, DMF, 110°C | 78 |
Advanced: How can researchers optimize reaction conditions to minimize isomer formation during synthesis?
Isomerization often occurs due to the ambident nucleophilic sites on the naphthyridine core. Strategies include:
- Temperature control : Lowering reaction temperatures (e.g., <80°C) reduces thermal rearrangements.
- Regioselective catalysts : Use of Pd(0) catalysts with bulky ligands to direct coupling to the 7-position .
- Chromatographic separation : HPLC with chiral stationary phases or reverse-phase columns resolves isomers, as reported in mixtures of 3b:5b (1:1) .
Basic: What spectroscopic and analytical methods validate the compound’s structural integrity?
- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1680 cm⁻¹, CF₃ at ~1150 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole CH₃ at δ 2.1–2.3 ppm) and trifluoromethyl signals .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 447.1) .
- Elemental analysis : Matches calculated vs. experimental C, H, N values (error <0.3%) .
Advanced: How do researchers address discrepancies in reported biological activities across studies?
Contradictions in cytotoxicity or antimicrobial data may arise from:
- Assay variability : Differences in cell lines (e.g., MCF7 vs. HeLa) or microbial strains .
- Purity : Impurities ≥5% (e.g., residual solvents or isomers) skew results. Use HPLC with UV/ELSD detection for purity assessment .
- Solubility : DMSO concentration >1% may inhibit cellular uptake. Pre-formulation studies (e.g., dynamic light scattering) ensure compound stability .
Basic: What in vitro models are used to evaluate the compound’s antitumor activity?
- Cell viability assays : MTT or resazurin-based protocols on MCF7 (breast cancer) or A549 (lung cancer) cell lines .
- IC₅₀ determination : Dose-response curves over 48–72 h, with positive controls (e.g., doxorubicin) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases or DNA topoisomerases .
- DFT calculations : Optimize geometry and electrostatic potential maps (e.g., B3LYP/6-31G* basis set) .
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns .
Basic: How is polymorphism characterized in this compound?
- X-ray diffraction (XRD) : Resolves crystal lattice parameters (e.g., polymorph Form B in patent literature) .
- DSC/TGA : Determines melting points (179–181°C) and thermal stability .
- Solvent screening : Recrystallization from ethanol/water or acetonitrile isolates stable forms .
Advanced: What strategies improve the compound’s solubility for in vivo studies?
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 15 mg/mL in PBS) .
- Nanoformulation : Liposomal encapsulation or PEGylation reduces aggregation .
- Co-solvent systems : Ethanol/Cremophor EL (1:4 v/v) for parenteral administration .
Basic: How are structure-activity relationships (SAR) studied for this compound?
- Analog synthesis : Vary pyrazole substituents (e.g., methyl vs. phenyl) or trifluoromethyl positions .
- Biological testing : Compare IC₅₀ values across analogs (e.g., 3,5-dimethylpyrazole vs. 4-nitrophenyl derivatives) .
- QSAR models : Partial least squares (PLS) regression correlates logP with cytotoxicity .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
